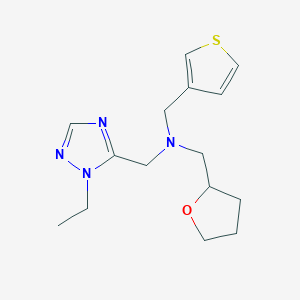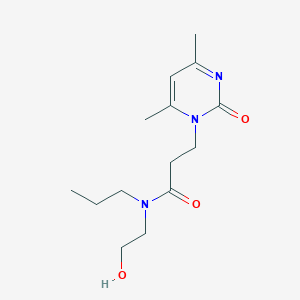![molecular formula C21H29FN2O3 B4533482 N-[(4-fluorophenyl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]propanamide](/img/structure/B4533482.png)
N-[(4-fluorophenyl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]propanamide
Overview
Description
N-[(4-fluorophenyl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]propanamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is structurally related to fentanyl analogs, which are known for their potent pharmacological effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidinyl intermediate, followed by the introduction of the oxane-4-carbonyl group. The final step involves the coupling of the fluorophenylmethyl group to the piperidinyl intermediate under controlled conditions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and solvents like dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted fluorophenyl compounds. These products can be further analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including pain management and anesthesia.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that modulate pain perception and other physiological responses. The presence of the fluorophenyl group enhances its binding affinity and potency compared to other analogs.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fentanyl analogs, such as:
- N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide
- N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
- N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide
Uniqueness
N-[(4-fluorophenyl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]propanamide is unique due to the presence of the oxane-4-carbonyl group, which imparts distinct physicochemical properties and enhances its pharmacological profile. This structural modification differentiates it from other fentanyl analogs and contributes to its potential therapeutic applications.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O3/c22-19-4-1-17(2-5-19)15-23-20(25)6-3-16-7-11-24(12-8-16)21(26)18-9-13-27-14-10-18/h1-2,4-5,16,18H,3,6-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUCQJGBPRBSPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CC=C(C=C2)F)C(=O)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclopentyl-5-[(3-methyl-2-thienyl)sulfonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4533404.png)
![N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-6-methyl-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B4533412.png)
![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B4533420.png)
![N-(3-methoxypropyl)-6-[2-(2-pyridinyl)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4533428.png)
![(3aR,6aR)-5-benzyl-N-prop-2-enyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide](/img/structure/B4533448.png)


![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B4533467.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)nicotinamide 1-oxide](/img/structure/B4533474.png)
![3-(1,3-benzodioxol-5-yl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylpropanamide](/img/structure/B4533483.png)
![1-(2-morpholin-4-ylethyl)-N-[2-(3-phenylpiperidin-1-yl)ethyl]triazole-4-carboxamide](/img/structure/B4533486.png)
![N-(2-fluoro-5-methylphenyl)-N'-[2-(pyridin-3-ylamino)ethyl]succinamide](/img/structure/B4533489.png)
![7-(cyclohex-3-en-1-ylcarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B4533496.png)
![[4-[(2-chlorophenyl)methyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]methanol](/img/structure/B4533502.png)
